1,2,3,3-Tetrafluoroprop-1-ene
Overview
Description
1,2,3,3-Tetrafluoroprop-1-ene is a hydrofluoroolefin (HFO) with the molecular formula C₃H₂F₄. It is a colorless gas at room temperature and is primarily used as a refrigerant due to its low global warming potential (GWP) and zero ozone depletion potential (ODP) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,2,3,3-Tetrafluoroprop-1-ene involves several steps:
Starting Composition: The process begins with a starting composition that includes compounds such as 2-chloro-3,3,3-trifluoropropene.
First Fluorination: The starting composition is contacted with a first fluorinating agent to produce an intermediate composition containing 2-chloro-3,3,3-trifluoropropene.
Second Fluorination: This intermediate is then treated with a second fluorinating agent to produce 2-chloro-1,1,1,2-tetrafluoropropane.
Dehydrochlorination: Finally, the 2-chloro-1,1,1,2-tetrafluoropropane undergoes catalytic dehydrochlorination to yield this compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,3-Tetrafluoroprop-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various fluorinated organic acids.
Reduction: Reduction reactions can convert it into less fluorinated hydrocarbons.
Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation agents such as chlorine (Cl₂) and bromine (Br₂) are commonly used.
Major Products
Oxidation: Fluorinated organic acids.
Reduction: Less fluorinated hydrocarbons.
Substitution: Various halogenated derivatives.
Scientific Research Applications
1,2,3,3-Tetrafluoroprop-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a stabilizing agent for biological samples.
Medicine: Explored for its potential use in drug delivery systems and as a propellant in medical inhalers.
Mechanism of Action
The mechanism of action of 1,2,3,3-Tetrafluoroprop-1-ene involves its interaction with various molecular targets and pathways:
Molecular Targets: It primarily interacts with enzymes and proteins involved in metabolic pathways.
Pathways Involved: The compound can influence pathways related to oxidative stress and cellular respiration.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2-Tetrafluoroethane (R134a): A widely used refrigerant with higher GWP compared to 1,2,3,3-Tetrafluoroprop-1-ene.
1,1,1,2,3,3-Hexafluoroprop-1-ene (R1216): Another fluorinated hydrocarbon with similar applications but different chemical properties.
Uniqueness
This compound stands out due to its:
Low GWP: Significantly lower than traditional refrigerants like R134a.
Zero ODP: Environmentally friendly with no ozone depletion potential.
Versatility: Wide range of applications in various fields.
Properties
IUPAC Name |
(Z)-1,2,3,3-tetrafluoroprop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4/c4-1-2(5)3(6)7/h1,3H/b2-1- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAQTIHDWIHCSV-UPHRSURJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)F)\F)\F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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